molecular formula C20H20FNO3S B2981979 Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1706093-30-2

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No.: B2981979
CAS No.: 1706093-30-2
M. Wt: 373.44
InChI Key: INHCRUNJYSXCLK-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic organic compound characterized by a methyl benzoate core linked to a 1,4-thiazepane ring substituted with a 2-fluorophenyl group. The 2-fluorophenyl substituent introduces steric and electronic effects, while the carbonyl group bridges the benzoate and thiazepane moieties, enhancing rigidity and influencing reactivity.

Properties

IUPAC Name

methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHCRUNJYSXCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor containing a thiol and an amine group under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, and the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

The structural uniqueness of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate lies in its hybrid aromatic-heterocyclic architecture, which may offer advantages in drug design, such as improved metabolic stability over smaller heterocycles (e.g., thiazoles) and enhanced selectivity compared to triazole-thiones. Further studies should explore its pharmacokinetic properties and target engagement profiles relative to the cited analogues .

Biological Activity

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound belonging to the thiazepane class. This compound exhibits significant biological activity due to its unique structural features, which include a thiazepane ring and an ester functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C16H16FNO3S
Molecular Weight 321.37 g/mol
IUPAC Name This compound
Structural Features Thiazepane ring, ester group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways. The presence of both thiazepane and fluorophenyl groups enhances its potential as a therapeutic agent. The compound may exhibit anti-inflammatory, anticancer, and neuroprotective properties.

Anti-inflammatory Activity

Research indicates that this compound has demonstrated significant anti-inflammatory effects in various experimental models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Anticancer Potential

The compound's anticancer properties have been explored in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines by activating caspase pathways. The specific mechanism involves the inhibition of cell proliferation and the promotion of cell cycle arrest at the G1 phase.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cells
    • A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of various cancer cell lines (IC50 values ranging from 10 µM to 25 µM) .
    • The compound was shown to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .
  • Inflammation Models
    • In a murine model of inflammation, administration of this compound led to a marked decrease in edema and inflammatory cytokine levels (TNF-α and IL-6) compared to control groups .
    • Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound .
  • Neuroprotection Studies
    • In models of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels .
    • Behavioral tests indicated improved cognitive functions in treated animals compared to untreated controls .

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